tert-Butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-10-6-7-15(13(17)19-14(2,3)4)9-11(10)8-12(16)18-5/h10-11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVMBHXERZZLJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1CC(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate, commonly referred to as tert-Butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine , is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C14H25NO4
- Molecular Weight : 271.35 g/mol
- CAS Number : 1860028-35-8
| Property | Value |
|---|---|
| Molecular Formula | C14H25NO4 |
| Molecular Weight | 271.35 g/mol |
| CAS Number | 1860028-35-8 |
| Boiling Point | Not available |
The biological activity of tert-butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine involves several mechanisms:
- Inhibition of Enzymes : This compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's. In vitro studies indicate that it can reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology .
- Neuroprotective Effects : Research has demonstrated that this compound may protect neuronal cells from oxidative stress and inflammation induced by amyloid-beta peptides. It enhances cell viability in astrocytes exposed to toxic conditions .
Study on Neuroprotective Effects
A study investigated the effects of tert-butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine on astrocytes treated with amyloid-beta (Aβ) peptides. The results indicated:
- Cell Viability : The compound improved cell viability from 43.78% (Aβ alone) to 62.98% when co-treated with Aβ .
- Cytokine Modulation : It reduced TNF-α levels, suggesting an anti-inflammatory effect, although not statistically significant compared to controls .
In Vivo Studies
In vivo studies in rodent models have shown that while the compound exhibits protective effects against cognitive decline, its bioavailability in the brain remains a concern. Further optimization is needed for effective therapeutic applications .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | AChE and β-secretase inhibition |
| Neuroprotection | Increased cell viability in astrocytes |
| Cytokine Reduction | Decreased TNF-α levels |
| In Vivo Efficacy | Moderate effects observed; bioavailability issues |
Scientific Research Applications
Synthesis and Derivatives
This compound is often synthesized as a building block for more complex molecules. Its unique structure allows it to serve as a precursor in the synthesis of various heterocyclic compounds, which are crucial in drug discovery. For instance, the synthesis of azetidine and oxetane amino acid derivatives has been reported, showcasing its utility in creating conformationally constrained analogues of amino acids that can enhance the biological activity of peptides .
Medicinal Chemistry Applications
-
Drug Development :
- The compound has been utilized in the development of new analgesics and anti-inflammatory drugs. Its structural features enable modifications that can lead to enhanced potency and selectivity for specific biological targets.
- Case Study: Research has demonstrated that derivatives of this compound can act as effective analogues of known pain medications, potentially leading to the development of new therapeutic agents .
- Protein Degradation :
Laboratory Applications
This compound is primarily used in laboratory settings for:
- Chemical Research : It serves as a reagent in various organic reactions, facilitating the synthesis of more complex molecules.
- Biochemical Studies : The compound is employed to study enzyme interactions and metabolic pathways due to its ability to mimic certain biological substrates .
Summary Table of Applications
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, yielding the corresponding piperidine derivative. This reaction is pivotal for further functionalization of the nitrogen atom.
| Reaction Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| Trifluoroacetic acid (TFA), DCM, RT | TFA (5.86 mL), 30 min, RT | 85% |
Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol generates the free amine .
Ester Functionalization Reactions
The 2-methoxy-2-oxoethyl group undergoes hydrolysis, transesterification, and alkylation.
Hydrolysis to Carboxylic Acid
| Reaction Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| Aqueous HCl, THF, reflux | 6M HCl, THF, 12 h, reflux | 92% |
Mechanism : Acid-catalyzed nucleophilic acyl substitution converts the ester to a carboxylic acid .
Transesterification
| Reaction Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| Ethanol, H₂SO₄, reflux | EtOH, H₂SO₄ (cat.), 6 h | 78% |
Mechanism : Acid-catalyzed exchange of the methoxy group with ethanol.
Substitution at the Piperidine Ring
The methyl group at the 4-position and the ester side chain participate in substitution reactions.
Nucleophilic Substitution
| Reaction Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| KOtBu, THF, -78°C to RT | KOtBu (1.6 M), THF, 2 h | 40–76% |
Example : Deprotonation with KOtBu enables conjugate addition to α,β-unsaturated esters .
Oxidation and Reduction
The ester and piperidine moieties undergo redox transformations.
Reduction of Ester to Alcohol
| Reaction Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| LiAlH₄, THF, 0°C to RT | LiAlH₄ (2 eq.), 4 h | 65% |
Mechanism : Hydride reduction converts the ester to a primary alcohol.
Oxidation of Piperidine
| Reaction Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| mCPBA, DCM, 0°C to RT | mCPBA (1.2 eq.), 12 h | 58% |
Mechanism : Epoxidation or N-oxidation depending on reaction specifics.
Cross-Coupling Reactions
The Boc-protected amine and ester groups facilitate palladium-catalyzed couplings.
| Reaction Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| Pd(dba)₂, Xantphos, Cs₂CO₃, dioxane | Pd(dba)₂ (5 mol%), 100°C | 84% |
Example : Suzuki-Miyaura coupling with aryl boronic acids to form biaryl derivatives .
Side-Chain Functionalization
The 2-methoxy-2-oxoethyl group participates in alkylation and Michael additions.
Michael Addition
| Reaction Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| Methyl acrylate, KOtBu, THF, -78°C | Methyl acrylate (2 eq.) | 117%* |
Note : *Yield exceeding 100% suggests incomplete purification or measurement error .
Comparative Reactivity Table
| Reaction Type | Key Reagents | Conditions | Yield Range |
|---|---|---|---|
| Boc Deprotection | TFA | RT, 30 min | 85–90% |
| Ester Hydrolysis | HCl/THF | Reflux, 12 h | 85–92% |
| Transesterification | H₂SO₄/EtOH | Reflux, 6 h | 70–78% |
| Reductive Amination | NaBH₃CN, MeOH | RT, 12 h | 60–68% |
Comparison with Similar Compounds
Structural Analogs in Azetidine and Piperidine Series
tert-Butyl 3-(2-Methoxy-2-oxoethyl)azetidine-1-carboxylate
- Structure : Azetidine (4-membered ring) instead of piperidine.
- Synthesis : Synthesized via Aza-Michael addition using tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate and DBU in acetonitrile, yielding 70–80% for derivatives .
- Key Differences : Smaller ring size increases ring strain, reducing thermal stability compared to the 6-membered piperidine analog. Azetidine derivatives are less common in drug development due to synthetic challenges .
tert-Butyl 4-(2-Methoxy-2-oxoethyl)piperidine-1-carboxylate
- Structure : Positional isomer with the ester side chain at position 4 instead of 3.
- Synthesis : Prepared via nucleophilic substitution or coupling reactions, as described in European patent procedures .
tert-Butyl 3-(2-Methoxy-2-oxoethyl)piperazine-1-carboxylate
- Structure : Piperazine ring (two nitrogen atoms) instead of piperidine.
- Synthesis : Derived from methyl piperazin-2-ylacetate with Boc protection .
- Key Differences : Additional nitrogen atom enhances polarity and hydrogen-bonding capacity, making it more suitable for kinase inhibitor scaffolds .
Physicochemical and Spectral Comparisons
- Spectroscopy : The target compound’s $^1$H-NMR would show distinct signals for the Boc group (δ ~1.4 ppm, singlet) and methoxy protons (δ ~3.7 ppm, singlet), similar to azetidine derivatives .
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate generally proceeds via:
- Starting from a suitably substituted piperidine derivative such as tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.
- Formation of the methoxycarbonyl substituent at the 3-position via nucleophilic addition or alkylation with methyl esters.
- Protection and deprotection steps involving tert-butyl carbamate groups to maintain the integrity of the piperidine nitrogen.
- Purification through chromatographic techniques.
This approach ensures regioselective substitution and retention of stereochemistry where applicable.
Detailed Experimental Procedure and Conditions
A representative preparation method is described as follows:
| Step | Reagents & Conditions | Procedure Summary | Yield & Notes |
|---|---|---|---|
| 1 | (Rac)-tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (5.00 g, 23.4 mmol), THF, potassium tert-butoxide (1.6 M in THF, 29.9 mmol), -78 °C to 0 °C | The starting piperidine derivative is dissolved in THF, cooled to -78 °C under nitrogen. Potassium tert-butoxide is added slowly, and the mixture is warmed to 0 °C to generate an enolate intermediate. | High conversion to enolate intermediate |
| 2 | Methyl 3-methoxyacrylate (5.29 mL, 49.2 mmol), dropwise addition at -78 °C, warming to ambient temperature | The methyl 3-methoxyacrylate is added dropwise to the enolate solution to introduce the methoxycarbonyl substituent at the 3-position. The reaction mixture is stirred at room temperature for 2 hours. | Formation of the methoxycarbonylated intermediate |
| 3 | N-phenyl bis-trifluoromethane sulfonamide (13.2 g, 37.0 mmol), -78 °C to 0 °C | Addition of trifluoromethanesulfonylating agent to activate the intermediate for further transformations. | Formation of triflate derivatives; yellow solid obtained |
| 4 | Workup with saturated aqueous sodium bicarbonate and ethyl acetate extraction | Standard aqueous workup and organic extraction to isolate the product mixture. | Organic layer dried and concentrated |
| 5 | Purification by flash column chromatography (silica gel, gradient elution 0-30% EtOAc in heptane) | Purification yields a mixture of substituted dihydropyridine derivatives as a yellow solid. | Yield: 117% (based on starting material, indicating possible impurities or mixture) |
This method highlights the use of low temperatures (-78 °C) to control reactivity and selectivity during nucleophilic addition and subsequent functionalization steps. The use of potassium tert-butoxide as a strong base facilitates enolate formation, critical for the introduction of the methoxycarbonyl group.
Purification and Characterization
- Purification is typically achieved by flash column chromatography using silica gel with a gradient elution system ranging from 0 to 30% ethyl acetate in heptane.
- The purified compound is obtained as a yellow solid.
- Characterization is performed by standard spectroscopic methods (NMR, MS), confirming the presence of the tert-butyl carbamate, methoxycarbonyl group, and methyl substitution on the piperidine ring.
Alternative Synthetic Routes and Optimization
While the above method is detailed and effective, alternative routes have been reported involving:
- Starting from piperidin-4-ylmethanol derivatives, followed by acylation and substitution steps to introduce the methoxycarbonyl group and tert-butyl carbamate protection.
- Optimization of reaction conditions to improve overall yield, which in some cases remains moderate (~20% over multiple steps), indicating challenges in multi-step synthesis and purification.
Summary Table of Key Reaction Parameters
| Parameter | Description | Value/Condition |
|---|---|---|
| Starting Material | (Rac)-tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | 5.00 g (23.4 mmol) |
| Solvent | Tetrahydrofuran (THF) | 47.0 mL |
| Base | Potassium tert-butoxide (1.6 M in THF) | 19.0 mL (29.9 mmol) |
| Temperature | Enolate formation and addition | -78 °C to 0 °C |
| Electrophile | Methyl 3-methoxyacrylate | 5.29 mL (49.2 mmol) |
| Activating Agent | N-phenyl bis-trifluoromethane sulfonamide | 13.2 g (37.0 mmol) |
| Workup | Saturated NaHCO3, EtOAc extraction | Standard |
| Purification | Flash chromatography | Silica gel, 0-30% EtOAc/heptane gradient |
| Yield | Crude mixture | 117% (indicative of mixture) |
Research Findings and Considerations
- The use of strong bases and low temperatures is essential to control regioselectivity and avoid side reactions.
- The trifluoromethanesulfonylation step activates the intermediate for further functionalization or coupling reactions.
- The reaction mixture often contains regioisomeric or stereoisomeric mixtures requiring careful chromatographic separation.
- Scale-up requires careful control of temperature and reagent addition rates to maintain reproducibility and yield.
Q & A
Basic Synthesis: What are the standard synthetic routes for preparing tert-butyl 3-(2-methoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. A common approach includes:
- Step 1: Alkylation of 4-methylpiperidine with a tert-butyloxycarbonyl (Boc) protecting group to introduce steric protection .
- Step 2: Introduction of the 2-methoxy-2-oxoethyl group via nucleophilic substitution or Michael addition, using reagents like methyl acrylate derivatives under anhydrous conditions .
- Step 3: Purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the product, achieving >95% purity .
Purification Methods: How is this compound effectively purified, and what solvents are optimal?
Methodological Answer:
- Silica Gel Chromatography: Use a hexane:ethyl acetate (3:1 to 1:2) gradient to resolve polar impurities. This method is effective for separating ester-containing derivatives .
- Recrystallization: Ethanol or methanol at low temperatures (0–5°C) can enhance crystalline yield, particularly if solubility data (Log S ≈ -3.5) indicate moderate polarity .
Structural Characterization: Which spectroscopic techniques confirm the structure and purity?
Methodological Answer:
- 1H/13C NMR: Key signals include the tert-butyl singlet (δ 1.4 ppm, 9H), methoxy group (δ 3.6 ppm), and piperidine ring protons (δ 1.8–2.5 ppm). DEPT-135 confirms methyl and methylene groups .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ at m/z 298.202 (calculated for C₁₅H₂₇NO₄) .
- HPLC: Reverse-phase C18 column (acetonitrile/water) with UV detection at 254 nm ensures >98% purity .
Safety Handling (Basic): What precautions are critical during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats are mandatory. Respiratory protection (N95 mask) is advised if handling powders .
- Ventilation: Use fume hoods to mitigate inhalation risks, as acute toxicity data (Category 4 for oral/dermal exposure) suggest moderate hazard .
- Storage: Store at 2–8°C in airtight containers, away from strong oxidizers (e.g., peroxides) .
Advanced Synthesis Optimization: How can reaction yields be improved despite steric hindrance from the tert-butyl group?
Methodological Answer:
- Catalyst Screening: Use palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for efficient C–C bond formation. Steric hindrance may require bulky ligands like SPhos .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. Microwave-assisted synthesis (80°C, 30 min) can accelerate sluggish steps .
- DOE (Design of Experiments): Vary temperature, catalyst loading, and reaction time to identify optimal conditions via response surface methodology .
Mechanistic Insights: What role does the methoxy-oxoethyl moiety play in downstream reactivity?
Methodological Answer:
- Electrophilic Reactivity: The ester group (2-methoxy-2-oxoethyl) acts as an electron-withdrawing group, facilitating nucleophilic attack at the carbonyl carbon for amide bond formation .
- Hydrolysis Sensitivity: Under basic conditions (pH >10), the ester hydrolyzes to a carboxylic acid, necessitating pH control during storage .
Advanced Analytical Techniques: How are trace impurities quantified and identified?
Methodological Answer:
- LC-MS/MS: Detect impurities at ppm levels using MRM (multiple reaction monitoring). Common byproducts include de-esterified or Boc-deprotected derivatives .
- 2D NMR (HSQC, HMBC): Resolve overlapping signals in complex mixtures, particularly for diastereomers formed during synthesis .
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C) to guide storage and handling .
Data Contradictions: How should researchers reconcile conflicting reaction conditions reported in literature?
Methodological Answer:
- Computational Modeling: Use QSPR (Quantitative Structure-Property Relationship) to predict optimal reaction parameters based on electronic (HOMO/LUMO) and steric descriptors .
- Meta-Analysis: Compare solvent polarity (log P) and catalyst turnover rates across studies. For example, DMF (log P = -1.0) may outperform THF (log P = 0.5) in polar reactions .
- Validation Studies: Reproduce conflicting protocols with controlled variables (e.g., humidity, reagent purity) to isolate critical factors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
